Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is widely used in various scientific research fields due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with dimethyl 5-aminoisophthalate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s applicability in different fields.
Scientific Research Applications
Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of target pathways. This makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 1,3-Bis(trifluoromethyl)benzene
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it more versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6NO5/c1-30-16(28)10-3-11(17(29)31-2)7-14(6-10)26-15(27)9-4-12(18(20,21)22)8-13(5-9)19(23,24)25/h3-8H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVDQMLCIZZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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